1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C16H29N3O2 and a molecular weight of 295.42 g/mol . This compound is characterized by its piperidine-based structure, which is a common motif in medicinal chemistry due to its versatility and biological activity.
Preparation Methods
The synthesis of 1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the various stages of the synthesis process.
Chemical Reactions Analysis
1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its piperidine structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide can be compared to other piperidine-based compounds, such as:
1-benzyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide: This compound has a benzyl group instead of an acetyl group, which can affect its binding affinity and biological activity.
1-acetyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide: This compound has a methyl group instead of a propyl group, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-(1-propylpiperidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-3-8-18-9-6-15(7-10-18)17-16(21)14-4-11-19(12-5-14)13(2)20/h14-15H,3-12H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBXNOTOHFHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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